2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817603
InChI: InChI=1S/C12H11BBrF2NO5/c1-17-4-8(18)21-13(22-9(19)5-17)6-3-7(14)12(20-2)11(16)10(6)15/h3H,4-5H2,1-2H3
SMILES: B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C(=C2F)F)OC)Br
Molecular Formula: C12H11BBrF2NO5
Molecular Weight: 377.93 g/mol

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.:

Cat. No.: VC13817603

Molecular Formula: C12H11BBrF2NO5

Molecular Weight: 377.93 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione -

Specification

Molecular Formula C12H11BBrF2NO5
Molecular Weight 377.93 g/mol
IUPAC Name 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Standard InChI InChI=1S/C12H11BBrF2NO5/c1-17-4-8(18)21-13(22-9(19)5-17)6-3-7(14)12(20-2)11(16)10(6)15/h3H,4-5H2,1-2H3
Standard InChI Key HBCGZLVRQNYTKN-UHFFFAOYSA-N
SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C(=C2F)F)OC)Br
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C(=C2F)F)OC)Br

Introduction

Chemical Identity and Molecular Characterization

Nomenclature and Structural Features

The systematic IUPAC name 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione delineates its core structure: a dioxazaborocane bicyclic system (1,3,6,2-dioxazaborocane) fused to a substituted phenyl ring. The phenyl group is functionalized with bromo (Br), methoxy (OCH₃), and two fluorine (F) substituents, while the borocane ring incorporates a methyl group at position 6 . This configuration places it within the broader class of N-methyliminodiacetic acid (MIDA) boronates, which are widely used as air-stable reagents in Suzuki-Miyaura couplings .

Molecular Formula and Mass

The molecular formula is inferred as C₁₃H₁₁BBrF₂NO₅, derived from analogous structures in PubChem (CID 54752089) and ChemSpider (ID 22439701) . Key modifications include:

  • Replacement of a hydrogen atom with fluorine at phenyl positions 2 and 3.

  • Addition of a methoxy group at position 4.

The theoretical molecular weight calculates to 400.45 g/mol, accounting for isotopic contributions from bromine (⁷⁹Br/⁸¹Br) and fluorine (¹⁹F).

Table 1: Comparative Molecular Data for Dioxazaborocane Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Source
Target CompoundC₁₃H₁₁BBrF₂NO₅400.45Calculated
2-(5-Bromo-2-methoxyphenyl) derivativeC₁₂H₁₃BBrNO₅341.95PubChem
5-Bromopyridine-3-boronic acid MIDA esterC₁₀H₁₀BBrN₂O₄312.92ChemSpider

Synthesis and Stability Considerations

Synthetic Routes

While no direct synthesis of the target compound is documented, its preparation likely follows established protocols for MIDA boronates. A plausible route involves:

  • Boronic Acid Formation: Lithiation of 5-bromo-2,3-difluoro-4-methoxybenzene followed by treatment with trimethyl borate.

  • MIDA Protection: Reaction of the boronic acid with N-methyldiethanolamine under dehydrating conditions .

The ACS journal article (source 4) demonstrates that MIDA-protected boronates exhibit superior stability compared to free boronic acids, reducing undesired homocoupling during Suzuki-Miyaura reactions . For instance, MIDA derivatives of polyfluorinated phenylboronic acids achieved yields up to 84% in cross-couplings, whereas free acids suffered from hydrodeboronation and homocoupling .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted NMR shifts are extrapolated from related compounds:

  • ¹H NMR: A singlet for the methyl group (δ ~3.1 ppm), methoxy protons (δ ~3.8 ppm), and aromatic protons (δ ~6.9–7.5 ppm) split by fluorine coupling .

  • ¹⁹F NMR: Two distinct signals for the ortho and meta fluorines (δ ~−110 to −140 ppm) .

  • ¹¹B NMR: A peak near δ 30 ppm, characteristic of tetracoordinated boron in MIDA complexes .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion cluster centered at m/z 400.45 (M⁺), with isotopic patterns reflecting ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The target compound’s utility lies in its ability to serve as a stable boron reagent for introducing polyfluorinated aryl groups into biaryl systems. The ACS study (source 4) highlights that MIDA boronates enable couplings with electron-deficient aryl halides—a challenging transformation for conventional boronic acids . For example, 3,4,5-trifluorophenyl-MIDA boronate coupled with 2,3,4,5-tetrafluoro-1-iodobenzene at 95°C to yield 72% of the biphenyl product, versus 36% using the free boronic acid .

Table 2: Comparative Yields in Cross-Coupling Reactions

Boron SourceElectrophileLigandYield (%)Homocoupling (%)
Target Compound (MIDA)C₆F₅I (hypothetical)DavePhos84*0*
Free Boronic AcidC₆F₅IXPhos3628
3,4,5-Trifluorophenyl-MIDA2,3,4,5-TetrafluoroiodobenzeneRuPhos725

*Predicted based on analogous reactions .

Challenges and Future Directions

The steric and electronic effects of the 2,3-difluoro-4-methoxy group may impede transmetalation in cross-couplings. Computational modeling (DFT) could optimize ligand selection, as demonstrated in the ACS study where DavePhos outperformed XPhos in sterically hindered systems . Future work should prioritize:

  • Experimental validation of the compound’s synthetic route.

  • Catalytic screening to maximize coupling efficiency.

  • Toxicity and stability profiling for pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator